3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol
Overview
Description
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C15H23BO3 and its molecular weight is 262.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be involved in borylation reactions . These reactions involve the addition of a boron atom to organic compounds, which can significantly alter their chemical properties and biological activities .
Biochemical Pathways
The borylation reactions that similar compounds participate in can influence a wide range of biochemical pathways, including those involved in signal transduction, enzyme activity regulation, and cellular metabolism .
Result of Action
The addition of a boron atom to organic compounds through borylation reactions can significantly alter their chemical properties and biological activities .
Biochemical Analysis
Biochemical Properties
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration processes. This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium and copper catalysts. The nature of these interactions involves the formation of boronate esters, which are crucial intermediates in various organic synthesis pathways . Additionally, the compound’s boron moiety allows it to participate in the formation of chiral allenyl boronates through asymmetric hydroboration .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with specific cell surface receptors and intracellular proteins, leading to alterations in signal transduction pathways. These interactions can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron-containing dioxaborolane ring facilitates the formation of reversible covalent bonds with hydroxyl and amino groups on proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific target and context of the interaction . Additionally, the compound’s ability to form boronate esters plays a role in modulating gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can impact its efficacy and the outcomes of biochemical experiments. Long-term studies have shown that the compound’s effects on cellular function can diminish over time, necessitating careful consideration of storage and handling conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been observed to enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been identified, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to boron metabolism. The compound interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its incorporation into cellular metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s boron moiety allows it to bind to boron-specific transporters, facilitating its movement across cellular membranes and its distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of targeting sequences. These localization patterns can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)6-5-11-17/h7-10,17H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOHXUOIEOBIJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729688 | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651030-57-8 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651030-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00729688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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